N,N-dibenzyl[D-Pro-10]Dyn A-(1-11)
Description
Properties
Molecular Formula |
C77H115N21O13 |
|---|---|
Molecular Weight |
1542.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-(dibenzylamino)-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C77H115N21O13/c1-5-49(4)65(72(108)93-57(30-19-39-87-77(83)84)73(109)98-40-20-31-61(98)71(107)94-58(74(110)111)27-15-16-36-78)96-67(103)56(29-18-38-86-76(81)82)91-66(102)55(28-17-37-85-75(79)80)92-68(104)59(41-48(2)3)95-69(105)60(42-50-21-9-6-10-22-50)90-64(101)45-88-63(100)44-89-70(106)62(43-51-32-34-54(99)35-33-51)97(46-52-23-11-7-12-24-52)47-53-25-13-8-14-26-53/h6-14,21-26,32-35,48-49,55-62,65,99H,5,15-20,27-31,36-47,78H2,1-4H3,(H,88,100)(H,89,106)(H,90,101)(H,91,102)(H,92,104)(H,93,108)(H,94,107)(H,95,105)(H,96,103)(H,110,111)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)/t49-,55-,56-,57-,58-,59-,60-,61-,62-,65-/m0/s1 |
InChI Key |
OHPCANLMUJRLSF-GOWLZWIFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Receptor Affinity
The N-terminal alkylation pattern and substituent identity critically influence KOR binding. Key analogues include:
- Monoalkylated derivatives (e.g., N-allyl, N-benzyl, N-cyclopropylmethyl (CPM)): These exhibit ultra-high KOR affinity (Ki < 0.05 nM) due to optimal steric and hydrophobic interactions with the receptor .
- N,N-Dialkylated derivatives (e.g., N,N-dibenzyl, N,N-diCPM, N,N-diallyl): Dialkylation generally reduces KOR affinity.
Selectivity Profiles
- Monoalkylated analogues: Display exceptional KOR selectivity (Ki ratio κ/μ > 200), surpassing non-peptide agonists like U-50,488 .
- Dialkylated analogues : Reduced selectivity due to increased mu-opioid receptor (MOR) cross-reactivity. N,N-Dibenzyl shows intermediate selectivity, though exact ratios are unspecified .
Functional Activity in Assays
- N-Monoalkylated (e.g., N-CPM): Moderate agonist potency. N,N-DiCPM: Negligible agonist activity. N,N-Diallyl: Weak antagonist activity (pA2 = 6.3) .
- Antinociceptive assays: N-CPM[D-Pro-10]Dyn A-(1-11): Potent in vivo activity (ED50 = 1.1 µg/mouse). N,N-Diallyl: Weak antinociception (ED50 = 26 µg/mouse).
In Vivo Efficacy
While N-monoalkylated derivatives (e.g., N-CPM) show robust antinociception, dialkylated compounds like N,N-dibenzyl lack comprehensive in vivo characterization. N,N-DiCPM and N,N-diallyl exhibit negligible or antagonistic activity, highlighting the impact of alkyl group identity on functional outcomes .
Data Table: Key Pharmacological Parameters of [D-Pro-10]Dyn A-(1-11) Analogues
| Compound | Substituent Type | KOR Ki (nM) | Selectivity Ratio (κ/μ) | GPI Activity | In Vivo ED50 (µg/mouse) |
|---|---|---|---|---|---|
| N-Monoalkylated (e.g., N-CPM) | Monoalkylated | <0.05 | >200 | Moderate agonist | 1.1 (N-CPM) |
| N,N-Dibenzyl[D-Pro-10]Dyn A-(1-11) | Dialkylated | ~0.2* | Not reported | Agonist | Not tested |
| N,N-DiCPM[D-Pro-10]Dyn A-(1-11) | Dialkylated | 0.19 | Not reported | Negligible agonist | Not tested |
| N,N-Diallyl[D-Pro-10]Dyn A-(1-11) | Dialkylated | Lower than mono | Not reported | Weak antagonist | 26 |
*Estimated based on structural analogy to N,N-diCPM .
Q & A
Q. What synthetic strategies are employed to prepare N,N-dibenzyl[D-Pro-10]Dyn A-(1-11)?
Methodological Answer: The synthesis involves solid-phase peptide synthesis using Fmoc-protected amino acids. The [D-Pro10]Dyn A-(2-11) backbone is first synthesized, followed by coupling of N-terminal dibenzyl-modified tyrosine derivatives using BOP ((benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) as a coupling agent. Alkylation of tyrosine tert-butyl ester with benzyl halides introduces the dibenzyl groups, which are later deprotected .
Q. How is kappa-opioid receptor selectivity evaluated for this compound?
Methodological Answer: Receptor selectivity is assessed via competitive binding assays using guinea pig cerebellum membranes (kappa receptors) and other tissue preparations (mu/delta receptors). Affinity (Ki) and selectivity ratios (kappa/mu) are calculated. For example, N,N-dibenzyl[D-Pro-10]Dyn A-(1-11) exhibits a Ki of ~0.19 nM for kappa receptors, with selectivity ratios exceeding 200 in monoalkylated analogues .
Q. What in vitro assays are used to determine agonist/antagonist activity?
Methodological Answer:
- Guinea Pig Ileum (GPI) Assay: Measures opioid agonist potency via inhibition of electrically induced contractions. N,N-dibenzyl[D-Pro-10]Dyn A-(1-11) showed agonist activity here.
- Smooth Muscle Preparations: Used to assess antagonist activity (e.g., inhibition of Dyn A-(1-13)NH2 effects) .
Advanced Research Questions
Q. Why do N-monoalkylated analogues exhibit higher kappa receptor affinity than N,N-dialkylated derivatives?
Methodological Answer: Steric hindrance from the second alkyl group in dialkylated derivatives reduces compatibility with the kappa receptor binding pocket. Monoalkylated compounds (e.g., N-benzyl) achieve Ki < 0.05 nM, while N,N-dibenzyl analogues have Ki = 0.19 nM. This suggests optimal spatial accommodation with single alkylation .
Q. How do in vivo antinociceptive results contrast with in vitro efficacy data?
Methodological Answer: In the phenylquinone abdominal stretching assay, N,N-dibenzyl[D-Pro-10]Dyn A-(1-11) showed weak antinociceptive activity (ED50 = 26 µg/mouse), despite potent in vitro agonist activity. This discrepancy may arise from metabolic instability, blood-brain barrier penetration limitations, or off-target effects in vivo .
Q. What explains the divergent efficacy (agonist vs. antagonist) among N,N-dialkylated analogues?
Methodological Answer: The alkyl group identity dictates efficacy. For example:
- N,N-DiCPM : Negligible agonist activity.
- N,N-Diallyl : Weak antagonist activity (GPI assay).
- N,N-Dibenzyl : Agonist activity.
This variation reflects differences in alkyl group electronic/steric properties and receptor interaction dynamics .
Methodological Considerations
Q. How can structural modifications improve metabolic stability for in vivo studies?
Methodological Answer: Strategies include:
Q. What analytical techniques validate synthetic purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : Confirms dibenzyl group incorporation and backbone structure.
- HPLC : Assesses purity (>95% typically required).
- Mass Spectrometry : Verifies molecular weight accuracy .
Contradictions and Open Questions
Q. Why does N,N-diCPM[D-Pro-10]Dyn A-(1-11) retain high kappa affinity despite being dialkylated?
Hypothesis-Driven Analysis: The cyclopropylmethyl (CPM) group’s compact size may minimize steric clashes compared to bulkier benzyl groups. This highlights the need for 3D receptor modeling to refine SAR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
